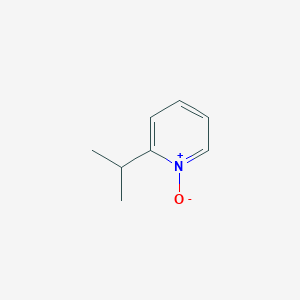

Pyridine, 2-(1-methylethyl)-, 1-oxide

CAS No.: 65257-53-6

Cat. No.: VC14308061

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65257-53-6 |

|---|---|

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 1-oxido-2-propan-2-ylpyridin-1-ium |

| Standard InChI | InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |

| Standard InChI Key | VJYVBCPJWGIGFV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=CC=[N+]1[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring (C₅H₅N) modified by two substituents:

-

Isopropyl group (-CH(CH₃)₂): Positioned at the 2nd carbon atom, this bulky alkyl group introduces steric effects that influence reactivity and intermolecular interactions.

-

N-Oxide group (-N⁺-O⁻): The oxidation of the pyridine nitrogen creates a dipolar structure, enhancing the ring’s electrophilicity and solubility in polar solvents .

The molecular formula is C₈H₁₁NO, with a theoretical molecular weight of 137.18 g/mol. Comparative crystallographic data from pyridine N-oxides suggest orthorhombic or monoclinic crystal systems, though no experimental lattice parameters for this specific derivative are reported .

Spectroscopic Signatures

While direct spectral data for 2-(1-methylethyl)pyridine 1-oxide are unavailable, inferences can be drawn from related N-oxide compounds:

Synthesis and Reaction Pathways

Oxidation of 2-Isopropylpyridine

The most plausible route to synthesize this compound involves the oxidation of 2-isopropylpyridine (CAS 644-98-4) using hydrogen peroxide (H₂O₂) under acidic conditions, a method analogous to the production of pyridine N-oxides :

Reaction:

Conditions:

-

Temperature: 65–95°C

-

Molar Ratio: 1:3 (2-isopropylpyridine : H₂O₂)

This method aligns with patent CN107286079A, which details the oxidation of 2-picoline to its N-oxide using H₂O₂ and acetic acid, achieving yields >85% under optimized conditions .

Purification and Isolation

Post-reaction, the crude product is typically purified via:

-

Distillation: Remove excess acetic acid under reduced pressure.

-

Crystallization: Recrystallize from ethanol/water mixtures to isolate the N-oxide.

Physicochemical Properties

Thermal Stability

Pyridine N-oxides generally exhibit lower thermal stability than their parent pyridines due to the labile N-O bond. Decomposition temperatures for analogous compounds range from 150–200°C, with exothermic degradation pathways .

Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Moderate (polar N-oxide group) |

| Ethanol | High |

| Dichloromethane | Low |

Reactivity and Applications

Electrophilic Substitution

The N-oxide group activates the pyridine ring toward electrophilic substitution at the 4-position, enabling reactions such as:

-

Nitration: Forms 4-nitro derivatives under mild conditions.

-

Sulfonation: Yields sulfonic acid analogs for surfactant applications.

Coordination Chemistry

The oxygen atom in the N-oxide group can act as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are explored in catalysis and materials science .

Pharmaceutical Relevance

While direct applications of this compound are undocumented, structurally similar pyridine N-oxides serve as intermediates in antiviral and anti-inflammatory drug synthesis .

Challenges and Future Directions

-

Data Gaps: Experimental data on melting/boiling points, toxicity, and catalytic performance are lacking.

-

Scalability: Optimizing oxidation conditions for industrial-scale production remains unexplored.

-

Functionalization: Developing regioselective reactions to modify the isopropyl group could expand utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume